Product packaging for 2-Bromo-2-ethylbutyryl bromide(Cat. No.:CAS No. 26074-53-3)

2-Bromo-2-ethylbutyryl bromide

Cat. No.: B1617327
CAS No.: 26074-53-3
M. Wt: 257.95 g/mol
InChI Key: LUTZMJZHVATZQM-UHFFFAOYSA-N
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Description

2-Bromo-2-ethylbutyryl bromide is a useful research compound. Its molecular formula is C6H10Br2O and its molecular weight is 257.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Br2O B1617327 2-Bromo-2-ethylbutyryl bromide CAS No. 26074-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-ethylbutanoyl bromide
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InChI

InChI=1S/C6H10Br2O/c1-3-6(8,4-2)5(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUTZMJZHVATZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60180711
Record name 2-Bromo-2-ethylbutyryl bromide
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Molecular Weight

257.95 g/mol
Source PubChem
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CAS No.

26074-53-3
Record name 2-Bromo-2-ethylbutanoyl bromide
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Record name 2-Bromo-2-ethylbutanoyl bromide
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Record name 2-Bromo-2-ethylbutyryl bromide
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Record name 2-bromo-2-ethylbutyryl bromide
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Record name 2-BROMO-2-ETHYLBUTANOYL BROMIDE
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Tertiary α Bromine Cα Br :this Bromine Atom is Attached to a Tertiary, α Carbon. Its Reactivity is Characteristic of Tertiary Alkyl Halides, Primarily Involving Sn1, E1, and E2 Pathways, As Discussed in Section 3.2.2. the Adjacent Carbonyl Group Increases the Overall Reactivity of This C Br Bond Toward Nucleophilic Attack Compared to a Standard Alkyl Halide, Although It May Disfavor a Carbocationic Sn1/e1 Pathway.libretexts.orgthis Position is the Site of Reaction in Potential Eliminations to Form α,β Unsaturated Systems and in the Formation of Organometallic Intermediates for Reactions Like the Reformatsky or Negishi Couplings.acs.orgbyjus.com

The differential reactivity of these two bromine atoms is crucial for the synthetic utility of 2-bromo-2-ethylbutyryl bromide. It allows for a stepwise functionalization of the molecule. For instance, the acyl bromide can be converted to an ester or amide, and the resulting product, still containing the α-bromine, can then undergo a subsequent substitution or elimination reaction at the α-position. libretexts.orgmasterorganicchemistry.com

The following table summarizes the distinct characteristics of the two bromine atoms.

FeatureAcyl Bromide (-COBr)α-Bromine (Cα-Br)
Position Bonded to the carbonyl carbonBonded to the α-carbon (tertiary)
Hybridization of Carbon sp²sp³
Primary Reactivity Nucleophilic Acyl SubstitutionNucleophilic Aliphatic Substitution (SN1), Elimination (E1, E2)
Role Excellent Leaving GroupLeaving Group; Site of metal insertion
Example Reaction Acylation of nucleophiles (e.g., urea (B33335), alcohols) libretexts.orgElimination to form an alkene; Reformatsky-type reaction libretexts.orgbyjus.com
Selectivity Highly electrophilic center allows for selective attack by nucleophiles.Reactivity is governed by base/nucleophile strength, solvent, and sterics.

Mechanistic Investigations of 2 Bromo 2 Ethylbutyryl Bromide Reactivity

Nucleophilic Acyl Substitution Pathways

The carbonyl group of 2-bromo-2-ethylbutyryl bromide is highly susceptible to attack by nucleophiles, leading to the formation of a variety of carboxylic acid derivatives. This reactivity is a cornerstone of its application in organic synthesis.

Aminolysis for Amide Formation

The reaction of this compound with amines, a process known as aminolysis, yields the corresponding 2-bromo-2-ethylbutyramides. This reaction proceeds through the classic nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a bromide ion, affords the stable amide product. This method is a fundamental route to α-bromo amides, which are valuable precursors for further synthetic transformations. For instance, these amides can be used in the synthesis of more complex molecules, including those with potential biological activity.

Esterification Reactions with Alcohol Nucleophiles

Alcohols react with this compound to form 2-bromo-2-ethylbutyrate esters. Similar to aminolysis, this esterification follows a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. A proton transfer step, often facilitated by a non-nucleophilic base, followed by the elimination of bromide, leads to the ester. The efficiency of this reaction can be influenced by the steric hindrance of the alcohol and the reaction conditions employed.

Reactions with Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as imidazoles and pyridines, can also act as nucleophiles in reactions with this compound. google.com The reaction typically involves the nucleophilic attack of a ring nitrogen atom on the acyl bromide, leading to the formation of an acyl-heterocyclic intermediate. google.com These intermediates can be stable entities or can serve as reactive species in subsequent transformations. For example, they can be employed as acylating agents for other nucleophiles. The specific outcome of the reaction is dependent on the structure and aromaticity of the heterocycle, as well as the reaction conditions.

Kinetic and Thermodynamic Aspects of Acyl Transfer

The rate of nucleophilic acyl substitution at the this compound carbonyl is influenced by several factors. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing inductive effect of both the acyl bromide and the α-bromine atom. The reaction rate is also dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will react more rapidly.

Elimination Reactions Involving the Geminal α-Bromine Atom

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form α,β-unsaturated acyl bromides. The presence of the α-bromine atom provides a pathway for dehydrobromination.

Bimolecular Elimination (E2) Mechanisms and Regioselectivity

The most common mechanism for the elimination reaction of this compound is the bimolecular elimination (E2) pathway. ksu.edu.saucsb.edusaskoer.calibretexts.orgmasterorganicchemistry.com This is a concerted, one-step process where the base abstracts a proton from the β-carbon, and the α-bromine atom departs simultaneously, leading to the formation of a double bond. ucsb.edumasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com

The regioselectivity of the E2 elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edumasterorganicchemistry.com In the case of this compound, the abstraction of a β-proton from the ethyl group can lead to two possible regioisomeric alkenes. However, due to the similar substitution pattern around the potential double bonds, a mixture of products may be obtained. The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance at the more substituted β-carbon. msu.edumsu.edu

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group. masterorganicchemistry.com This geometric constraint can influence the product distribution, particularly in cyclic systems.

ReactantBaseMajor ProductMinor ProductReference
2-BromobutaneHydroxide2-Butene1-Butene msu.edu
2-Bromo-2,3-dimethylbutaneMethoxide2,3-Dimethyl-2-butene2,3-Dimethyl-1-butene msu.edu
2-Bromo-2,3-dimethylbutanetert-Butoxide2,3-Dimethyl-1-butene2,3-Dimethyl-2-butene msu.edu

Competing Substitution vs. Elimination Pathways

The reactivity of this compound is dictated by its structure as a tertiary α-bromo acyl bromide. The presence of a halogen on a tertiary carbon atom introduces competition between nucleophilic substitution (SN1) and elimination (E1 and E2) reactions at the α-carbon. The adjacent electron-withdrawing carbonyl group further influences these pathways.

Tertiary alkyl halides are generally precluded from undergoing SN2 reactions due to steric hindrance. Consequently, reactions with nucleophiles or bases primarily follow SN1, E1, or E2 mechanisms. libretexts.org SN1 and E1 reactions proceed through a common tertiary carbocation intermediate, and thus often compete. pearson.com The formation of this carbocation is typically the rate-determining step. While a tertiary carbocation is inherently stable, the adjacent carbonyl group in this compound exerts a destabilizing electron-withdrawing inductive effect, which can slow the rate of SN1/E1 reactions compared to a simple tertiary alkyl halide like 2-bromo-2-methylbutane. acs.org

Elimination reactions (E1 and E2) are significant pathways for tertiary halides. libretexts.org The E2 mechanism is favored by strong, sterically hindered bases, whereas the E1 mechanism competes with SN1 in the presence of weak bases or nucleophiles, such as in solvolysis reactions. youtube.comlibretexts.org In the case of this compound, elimination would involve the abstraction of a β-hydrogen from one of the ethyl groups, leading to the formation of an α,β-unsaturated acyl bromide.

The choice between substitution and elimination is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base.

Strong, Non-nucleophilic Bases: Reagents like potassium tert-butoxide would strongly favor the E2 pathway, leading to the formation of 2-ethyl-2-butenoyl bromide. libretexts.org

Weak Nucleophiles/Bases (Solvolysis): In a polar protic solvent like ethanol (B145695) or water, the reaction would likely proceed via a mixture of SN1 and E1 products, yielding both the α-hydroxy or α-alkoxy substituted product and the unsaturated acyl bromide. pearson.comyoutube.com

Strong, Nucleophilic Bases: Strong bases that are also good nucleophiles (e.g., hydroxide) can lead to a mixture of products. For tertiary substrates, elimination often predominates over substitution. chemguide.co.uk

The table below outlines the potential products arising from these competing pathways at the α-carbon.

Reaction PathwayReagent TypeProbable Product(s)
SN1 Weak Nucleophile (e.g., H₂O, ROH)2-Hydroxy-2-ethylbutyryl bromide or 2-Alkoxy-2-ethylbutyryl bromide
E1 / E2 Weak or Strong Base2-Ethyl-2-butenoyl bromide

Reactions with Organometallic Reagents (e.g., Reformatsky-type Reactions by Analogy)

The Reformatsky reaction is a well-established method for forming carbon-carbon bonds, classically involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.comiitk.ac.in The key step is the oxidative insertion of zinc into the carbon-halogen bond to form an organozinc reagent, commonly known as a Reformatsky enolate. iitk.ac.inpearson.com These zinc enolates are less basic than Grignard reagents or lithium enolates, which allows them to add to aldehydes and ketones without competing side reactions like deprotonation or reaction with the ester group. byjus.com

Extending this reaction "by analogy" to this compound presents a unique mechanistic challenge. The substrate is an α-bromo acyl bromide, not an ester. The formation of a hypothetical Reformatsky-type reagent would involve the insertion of zinc into the Cα-Br bond.

This would generate a highly reactive intermediate: a zinc enolate of an acyl bromide. The fate of this intermediate would be governed by the extreme electrophilicity of the acyl bromide functional group. It is plausible that this intermediate would be unstable and could react with a molecule of the starting material before it could be trapped by an external electrophile (e.g., an aldehyde).

However, the formation of organozinc reagents from α-halo carbonyl compounds is a versatile strategy. Modern cross-coupling reactions, such as the Negishi coupling, utilize organozinc reagents formed from various precursors, including α-bromo amides, which are structurally related to acyl bromides. acs.orgwikipedia.orgnih.gov These reactions demonstrate that functionalized organozinc species can be successfully generated and used in C-C bond formation, often mediated by a palladium or nickel catalyst. acs.orgwikipedia.org Such a catalyzed approach might be necessary to achieve a productive coupling with an organozinc reagent derived from this compound, potentially favoring the desired cross-coupling over side reactions.

The table below compares the classic Reformatsky reaction with a hypothetical analogous reaction involving this compound.

FeatureClassic Reformatsky ReactionAnalogous Reaction (Hypothetical)
Substrate α-Halo Ester (e.g., Ethyl bromoacetate)α-Bromo Acyl Bromide (this compound)
Metal Zinc (dust or activated)Zinc, potentially other metals (e.g., Sm, In) acs.org
Intermediate Zinc enolate of an esterZinc enolate of an acyl bromide
Key Challenge -High reactivity of the acyl bromide may lead to self-condensation or decomposition of the intermediate.
Potential Outcome β-Hydroxy Esterβ-Hydroxy Ketone (after hydrolysis) or direct coupling products in a Negishi-type variant.

Role of Bromine Atoms in Reactivity and Selectivity

This compound possesses two bromine atoms in chemically distinct environments, each imparting specific reactivity to the molecule. This duality allows for selective transformations depending on the reaction conditions.

Applications of 2 Bromo 2 Ethylbutyryl Bromide in Complex Molecular Synthesis

Utility as a Versatile α-Brominated Acylating Reagent

The primary application of 2-bromo-2-ethylbutyryl bromide in organic synthesis is as a potent acylating agent. chembk.com The presence of the acyl bromide functional group allows it to readily react with nucleophiles, transferring the 2-bromo-2-ethylbutyryl portion of the molecule. The additional bromine atom at the alpha position provides a secondary reaction site for subsequent transformations, enhancing its versatility.

The compound is highly effective for installing the 2-bromo-2-ethylbutyryl group onto various molecular scaffolds. This reaction typically involves nucleophilic acyl substitution, where a nucleophile (such as an alcohol, amine, or enolate) attacks the electrophilic carbonyl carbon of the acyl bromide. For instance, its reaction with urea (B33335) results in the formation of Carbromal (B1668436), where the acyl group is transferred to the urea nitrogen. Similarly, it can be used to acylate phenoxyacetic acid derivatives, as demonstrated in the synthesis of 4-(2-bromo-2-ethylbutyryl)-2,3-dimethylphenoxyacetic acid. googleapis.com This process efficiently incorporates the entire C₆H₁₀BrO framework into a new, larger molecule.

Through its function as an acylating reagent, this compound is instrumental in building a variety of compounds characterized by a carbonyl group. chembk.com The nature of the final product is determined by the nucleophile used in the reaction.

Amides: Reaction with primary or secondary amines, or with compounds like urea, yields N-substituted amides.

Esters: Reaction with alcohols or phenols produces the corresponding esters.

Ketones: Friedel-Crafts acylation reactions with aromatic compounds can lead to the formation of aryl ketones, although the reactivity is influenced by the catalyst and substrate. scribd.com

This flexibility makes it a valuable building block for creating libraries of carbonyl derivatives for further study or use in multistep syntheses.

Reaction TypeReactant(s)Product Example
Acylation / Condensation UreaCarbromal
Acylation 2,3-dimethylphenoxyacetic acid4-(2-bromo-2-ethylbutyryl)-2,3-dimethylphenoxyacetic acid googleapis.com

Precursor in Multistep Organic Syntheses of Fine Chemicals

This compound serves as a crucial intermediate in the synthesis of fine chemicals, including pharmaceuticals and dyes. chembk.comcphi-online.com Its bifunctional nature, possessing both an acyl bromide and an alkyl bromide, allows for sequential or tandem reactions. A prominent example is its role as a precursor to the sedative-hypnotic agent Carbromal. In this synthesis, the acyl bromide first reacts with urea, and the resulting structure contains the stable α-bromo amide. The presence of the bromine atom on the quaternary carbon also offers a handle for further chemical modifications, enabling the creation of more complex molecules through subsequent substitution or elimination reactions. solubilityofthings.com This utility as a starting point in longer synthetic routes is a hallmark of its importance in producing high-value chemical products. researchgate.net

Role in the Synthesis of Specific Carbon Frameworks

The structure of this compound is defined by a quaternary carbon atom—a carbon bonded to four other non-hydrogen atoms (in this case, two ethyl groups, a carbonyl group, and a bromine atom). smolecule.com When it is used as a reagent, it directly introduces this sterically hindered and structurally significant quaternary center into the target molecule. This is a powerful method for building specific and complex carbon skeletons that can be challenging to construct using other synthetic strategies. The incorporation of this framework is a key feature in the synthesis of derivatives like Carbromal and other complex structures where the quaternary center is a core component of the final molecule's architecture. smolecule.com

Strategic Use in Fragment Coupling and Convergent Synthesis

In advanced organic synthesis, particularly in the construction of large and complex molecules, convergent strategies are often employed. These methods involve synthesizing different parts, or "fragments," of the target molecule independently before joining them together in the final stages. This compound is well-suited for this approach. It can act as a chemical linker, coupling two distinct molecular fragments. For example, one fragment could be prepared with a nucleophilic handle (like an amine or alcohol), which then reacts with this compound. The resulting intermediate, now containing the α-bromo quaternary center, can undergo a second reaction at the bromine site with another nucleophilic fragment. This stepwise coupling allows for the efficient and controlled assembly of elaborate molecular architectures from simpler, pre-built components.

Research on Derivatives and Analogues of 2 Bromo 2 Ethylbutyryl Bromide

Synthesis of Novel Structural Analogues with Modified Alkyl Chains or Halogenation Patterns

The synthesis of α-haloacyl halides, the family to which 2-bromo-2-ethylbutyryl bromide belongs, is a well-established area of organic chemistry. The general approach often involves the halogenation of a corresponding carboxylic acid or its derivative. A common method for producing α-bromoacyl bromides is the Hell-Volhard-Zelinskii reaction, which involves treating a carboxylic acid with bromine and a phosphorus trihalide (e.g., PBr₃) researchgate.netresearchgate.net. This reaction proceeds through the formation of an acid bromide, which then enolizes, allowing for α-bromination researchgate.netresearchgate.net.

For the synthesis of analogues of this compound with modified alkyl chains, one would start with the appropriately substituted carboxylic acid. For instance, to synthesize an analogue with a propyl group instead of an ethyl group at the α-position, one would begin with 2-propylbutyric acid. The general synthetic route would be analogous to the synthesis of 2-bromoisobutyryl bromide from isobutyric acid, a common laboratory procedure acs.org.

Modification of the halogenation pattern can also be achieved. For example, to synthesize an α-chloroacyl bromide analogue, a chlorinating agent would be used instead of bromine. The synthesis of analogues with different halogens (e.g., chlorine or iodine) at the α-position would influence the reactivity of the resulting compound, a key consideration in applications like polymerization initiation cmu.edu.

Comparative Reactivity Studies of Related α-Haloacyl Halides

The reactivity of α-haloacyl halides is a critical aspect of their utility, particularly in the field of polymer chemistry where they are often used as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) nih.govresearchgate.net.

2-Bromoisobutyryl bromide (BiBB) is a widely studied and commercially available initiator for ATRP nih.gov. Its primary function is to introduce a bromine atom at the end of a polymer chain, allowing for the controlled growth of the polymer researchgate.net. The acyl bromide group of BiBB is highly reactive and is typically used to attach the initiator to a substrate or another molecule, for example, through esterification with a hydroxyl group researchgate.net.

The reactivity of α-bromoacyl halides in ATRP is influenced by several factors, including the nature of the alkyl group and the halogen.

Effect of Alkyl Substitution: The rate of activation of the initiator in ATRP increases with the degree of substitution at the α-carbon. For α-bromoesters, the relative reactivity for primary, secondary, and tertiary systems is approximately 1:10:80 cmu.edu. This trend suggests that this compound, being a tertiary bromide, would be a highly reactive initiator, comparable to or even slightly more reactive than 2-bromoisobutyryl bromide due to the slightly larger ethyl group.

Effect of the Halogen: The nature of the halogen atom also significantly impacts reactivity. The trend in activation rate constants for methyl 2-halopropionates is chloro:bromo:iodo ≈ 1:20:35 cmu.edu. This indicates that α-bromoacyl bromides are generally more reactive as initiators than their chloro- analogues but less reactive than their iodo- counterparts.

The following table summarizes the relative reactivity of different types of ATRP initiators based on their structure.

Initiator TypeRelative Activation Rate cmu.edu
Primary α-bromoester1
Secondary α-bromoester10
Tertiary α-bromoester80
Methyl 2-chloropropionate1
Methyl 2-bromopropionate20
Methyl 2-iodopropionate35

This table provides a generalized comparison of initiator reactivity in ATRP.

Based on these principles, this compound is expected to be a highly efficient initiator for ATRP, exhibiting rapid initiation kinetics.

Design and Synthesis of Functionalized Derivatives for Material Science Applications

The ability to create functionalized materials is a cornerstone of modern material science. α-Haloacyl halides are key reagents in this endeavor, as they can be used to introduce initiating sites for polymerization onto various surfaces and molecules.

Derivatives of 2-bromoisobutyryl bromide have been synthesized to create initiators with specific functionalities. For example, catechol-derived ATRP initiators containing the 2-bromoisobutyryl moiety have been designed and synthesized to improve immobilization on surfaces and enhance subsequent polymerization performance. The structural modifications, such as the length of a linker unit or the presence of other functional groups like amines, were found to significantly affect the efficiency of surface-initiated ATRP.

Given its similar reactivity, this compound could be used in a similar fashion to create functionalized derivatives for material science. For instance, it could be reacted with molecules containing hydroxyl, amino, or other nucleophilic groups to generate novel initiators with tailored properties. These functionalized initiators could then be used to graft polymers from surfaces, creating materials with specific properties such as altered wettability, biocompatibility, or conductivity. The post-functionalization of polymers containing bromo-substituents is another avenue for creating advanced materials.

Stereoselective Synthesis of Chiral Analogues and Their Applications

The synthesis of chiral molecules is of great importance in fields such as pharmaceuticals and advanced materials. Stereoselective synthesis of chiral analogues of this compound would involve the creation of a stereocenter at the α-carbon.

While specific methods for the stereoselective synthesis of this compound are not readily found, general strategies for the enantioselective synthesis of α-bromo carboxylic acid derivatives have been developed. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the bromination step. For example, the bromination of acetals derived from ketones and chiral tartaric acid can produce α-bromoketones with high enantiomeric excess. These chiral α-bromoketones can then be converted to other chiral derivatives.

The applications of chiral α-haloacyl halides and their derivatives are diverse. In polymer chemistry, they could be used to synthesize stereoregular polymers with unique properties. In medicinal chemistry, they could serve as building blocks for the synthesis of complex chiral molecules. An enantioselective Strecker-type reaction, for instance, has been developed for the synthesis of α-aminonitriles, which are precursors to amino acids, using chiral additives.

Spectroscopic and Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Bromo-2-ethylbutyryl bromide, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the acyl bromide group would appear at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~1.1Triplet-CH₃ (ethyl group)
¹H~2.0Quartet-CH₂- (ethyl group)
¹H~1.2Triplet-CH₃ (butyryl group)
¹H~2.2Quartet-CH₂- (butyryl group)
¹³C~180SingletC=O (acyl bromide)
¹³C~60SingletC-Br (quaternary)
¹³C~30-40Singlet-CH₂- (ethyl & butyryl)
¹³C~10-15Singlet-CH₃ (ethyl & butyryl)

Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀Br₂O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. uni.luchemspider.com

The presence of two bromine atoms is a key feature that can be identified in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, providing strong evidence for the presence of two bromine atoms.

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides further structural information. The molecule will fragment in predictable ways under electron ionization, and the resulting fragment ions can be used to piece together the original structure. For instance, the loss of a bromine radical or the acyl bromide group would lead to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) Significance
[M]⁺256Molecular Ion
[M+2]⁺258Isotopic peak due to one ⁸¹Br
[M+4]⁺260Isotopic peak due to two ⁸¹Br
[M-Br]⁺177Loss of a bromine atom
[C₄H₉CO]⁺85Butyryl cation
[C₂H₅]⁺29Ethyl cation

Note: The relative intensities of the isotopic peaks will be approximately 1:2:1 for a molecule containing two bromine atoms. PubChemLite provides predicted collision cross-section values for various adducts of this compound, which can be useful in advanced MS techniques like ion mobility-mass spectrometry. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the most prominent and characteristic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) in the acyl bromide. This peak is typically observed in the region of 1750-1815 cm⁻¹. The presence of the C-Br bond would give rise to stretching vibrations in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info The C-H stretching and bending vibrations of the alkyl groups would also be present in their characteristic regions.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
C=O (Acyl bromide)Stretch1750 - 1815 (strong)
C-H (Alkyl)Stretch2850 - 3000
C-H (Alkyl)Bend1375 - 1465
C-BrStretch500 - 750

Note: The exact positions of the peaks can be influenced by the molecular environment.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are therefore invaluable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, where it is separated from impurities based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification. This technique allows for both the quantification of purity and the identification of any impurities present. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile derivatives or for monitoring reactions in solution. cphi-online.comnih.govepo.org In HPLC, the compound is dissolved in a solvent (the mobile phase) and pumped through a column containing a solid adsorbent (the stationary phase). Separation is achieved based on the differential partitioning of the analyte between the two phases. A detector, such as a UV-Vis or mass spectrometer, is used to detect the compound as it elutes from the column. HPLC is a versatile technique that can be adapted to a wide range of analytical challenges.

X-ray Crystallography for Solid-State Structure Determination (if applicable to a derivative)

While this compound is a liquid at room temperature, X-ray crystallography can be a powerful tool for determining the precise three-dimensional arrangement of atoms in a solid-state derivative. If a crystalline derivative of this compound were to be synthesized, single-crystal X-ray diffraction could provide unambiguous structural information, including bond lengths, bond angles, and stereochemistry.

For example, the reaction of this compound with urea (B33335) produces carbromal (B1668436), a crystalline solid. wikipedia.org An X-ray crystallographic study of carbromal would reveal the exact conformation of the molecule in the solid state and the nature of the intermolecular interactions, such as hydrogen bonding. While no specific X-ray crystallography data for a derivative of this compound was found in the provided search results, this technique remains a gold standard for structural elucidation of crystalline materials. ethz.chresearchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding of 2-bromo-2-ethylbutyryl bromide. These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

The carbonyl group (C=O) in this compound is a key feature of its electronic structure. The oxygen atom is more electronegative than the carbon atom, leading to a significant polarization of the C=O bond and a substantial dipole moment. The presence of two bromine atoms, which are also highly electronegative, further influences the electronic environment. One bromine atom is directly attached to the carbonyl carbon, and the other is at the alpha position. This arrangement leads to a complex interplay of inductive and resonance effects that modulate the reactivity of the acyl bromide functionality.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways, including the structures of intermediates and transition states. researchgate.net

A key transformation of this compound is its reaction with nucleophiles at the carbonyl carbon, a typical nucleophilic acyl substitution. libretexts.org Theoretical calculations can model the approach of a nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the bromide leaving group. The energy barriers associated with these steps, known as activation energies, can be calculated to predict the reaction rate.

For example, modeling the hydrolysis of this compound would involve calculating the energy profile for the attack of a water molecule on the carbonyl carbon. The calculations would likely reveal a transition state in which the O-H bond of the water molecule is partially broken, and a new C-O bond is partially formed. The geometry and energy of this transition state are critical for understanding the reaction kinetics.

Furthermore, computational studies can elucidate the role of the α-bromo substituent in reactions. For instance, in the presence of a base, this compound could potentially undergo an elimination reaction. Theoretical modeling could help to determine the preferred mechanism, whether it be an E1cb, E2, or a more complex pathway, by comparing the activation energies of the different possible routes.

Conformational Analysis and Steric Effects on Reactivity

The presence of two ethyl groups and a bromine atom at the α-carbon of this compound results in significant steric hindrance. This steric bulk has a profound impact on the molecule's conformational preferences and its reactivity. Conformational analysis, through computational methods, can identify the most stable arrangements of the atoms in the molecule and the energy barriers to rotation around its single bonds.

For this compound, rotation around the C(O)-Cα bond is of particular interest. Different staggered and eclipsed conformations will have varying energies due to steric clashes between the ethyl groups, the α-bromo substituent, and the carbonyl oxygen and bromide. Computational scans of the potential energy surface as a function of the dihedral angle of this bond can reveal the lowest energy conformers. It is expected that conformations that minimize the steric interactions between the bulky ethyl groups and the substituents on the carbonyl carbon will be favored. nih.gov

These conformational preferences directly influence the molecule's reactivity. imperial.ac.uk For a nucleophile to attack the carbonyl carbon, it must approach from a specific trajectory, often referred to as the Bürgi-Dunitz trajectory. The steric hindrance from the ethyl groups and the α-bromo substituent can partially block this trajectory, slowing down the rate of nucleophilic attack compared to less substituted acyl bromides. Computational models can quantify this steric effect by calculating the increase in the activation energy for nucleophilic attack in different conformations.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can aid in its characterization and the interpretation of experimental spectra.

NMR Spectroscopy: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule, it is possible to predict their chemical shifts. ncssm.eduuncw.edu These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO). uncw.edu The predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, computational predictions would be particularly useful in assigning the complex ¹H and ¹³C NMR signals arising from the two non-equivalent ethyl groups.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. The calculated frequencies and their intensities can help in assigning the experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretching frequency of the acyl bromide group.

Below is a table of predicted spectroscopic data based on general knowledge of similar compounds, as specific computational studies on this compound are not widely available in the literature.

Spectroscopic Data Predicted Value
¹³C NMR Chemical Shift (C=O)~160-170 ppm
¹³C NMR Chemical Shift (Cα)~60-70 ppm
IR Stretching Frequency (C=O)~1780-1800 cm⁻¹

These predicted values are estimates and would need to be confirmed by specific computational studies on this compound.

Emerging Research Frontiers and Future Perspectives

Catalytic Applications in Novel Synthetic Transformations

While 2-Bromo-2-ethylbutyryl bromide is primarily recognized as a reagent, its potential role in catalytic systems is an area of growing interest. Research into related α-halo acyl halides suggests that this compound could be a precursor to or a participant in novel catalytic cycles.

One area of exploration is its use in transformations involving enediolate intermediates. The catalytic α-C-H functionalization of aryl acetic acids, for instance, proceeds through the formation of an enediolate, which then undergoes electrophilic bromination. researchgate.netbohrium.com While this compound itself is the product of such a transformation, its derivatives could potentially modulate or participate in similar catalytic processes.

Furthermore, the principles of nickel-catalyzed acylation reactions, which have been shown to be effective with α-bromo acetates and aryl halides in the presence of a photocatalyst, could be extended to include acyl bromides like this compound. acs.org This would open up new avenues for the synthesis of complex ketones with high functional group tolerance. The cooperative catalysis of nickel and a hydrogen-atom-transfer photocatalyst allows for the cross-coupling of various organic fragments, a process in which the reactivity of the acyl bromide is central. acs.org

Catalytic StrategyPotential Role of this compoundRelevant Research Findings
Enediolate-Mediated Reactions Precursor to catalytically active species or modulating agent.Catalytic late-stage bromination of aryl acetic acids has been demonstrated. researchgate.netbohrium.com
Nickel/Photoredox Co-catalysis Acylating agent in cross-coupling reactions.Efficient cross-coupling of aryl halides and α-bromo acetates with aldehydes has been achieved. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of complex reagents like this compound into automated synthesis and flow chemistry platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.gov Flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling highly reactive compounds. vapourtec.com

Automated platforms, often utilizing pre-packed capsules or reagent kits, are being developed for a variety of transformations, including Suzuki-Miyaura cross-couplings and amide synthesis. synplechem.com The inclusion of this compound in such systems would enable the rapid, on-demand synthesis of diverse compound libraries for applications in drug discovery and materials science. For instance, an automated system could perform a Suzuki reaction using an arylboronic acid and a molecule derived from this compound. youtube.com

Flow chemistry is particularly advantageous for hazardous reactions. The in situ generation of reactive intermediates, a common strategy in flow synthesis, could be applied to reactions involving this compound to minimize the handling and storage of this reactive chemical. nih.gov Continuous stirred-tank reactors (CSTRs) and continuous filtration systems are being integrated into automated processes, which could be adapted for the production and subsequent reaction of aryl sulfonyl chlorides and other reactive species. mdpi.com

PlatformAdvantages for this compoundRepresentative Applications
Automated Synthesis High-throughput synthesis of derivatives, improved reproducibility.Automated Suzuki-Miyaura cross-couplings, amide bond formation. synplechem.comyoutube.com
Flow Chemistry Enhanced safety, precise reaction control, scalability. nih.govvapourtec.comIn situ generation of reactive reagents, photochemical transformations. vapourtec.comnih.gov

Sustainable Synthesis Methodologies and Waste Minimization

The development of green and sustainable methods for the synthesis and application of this compound is a key focus of modern chemical research. Traditional bromination methods, such as the Hell-Volhard-Zelinsky reaction, often utilize stoichiometric amounts of hazardous reagents like phosphorus tribromide and bromine, leading to significant waste generation. jove.com

Current research is aimed at developing catalytic and more atom-economical approaches. For example, the use of a carbonyl halide as a catalyst for the α-bromination of aliphatic acids has been explored as a way to reduce the amount of bromine required. google.com Another green approach involves the in situ generation of bromine from less hazardous sources, such as the oxidation of hydrobromic acid or a bromide salt with an oxidizing agent like hydrogen peroxide or sodium hypochlorite. nih.gov These methods not only reduce the risks associated with handling molecular bromine but also minimize the formation of toxic byproducts. nih.gov

The principles of green chemistry, such as performing reactions in aqueous media or using microwave irradiation to accelerate reaction times, are also being applied to bromination reactions. imist.machemrxiv.org These strategies aim to reduce the use of volatile organic solvents and decrease energy consumption.

Sustainable ApproachDescriptionPotential Impact
Catalytic Bromination Use of a catalyst, such as a carbonyl halide, to promote the reaction. google.comReduces the stoichiometric use of hazardous reagents.
In situ Reagent Generation Generation of bromine within the reaction mixture from safer precursors. nih.govEliminates the need to store and handle molecular bromine.
Green Solvents and Energy Sources Utilization of water as a solvent and microwave irradiation to drive reactions. imist.machemrxiv.orgReduces environmental impact and improves energy efficiency.

Exploration of New Reactivity Modes and Applications in Niche Chemical Fields

The dual reactivity of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules. Beyond its traditional use as an acylating agent, researchers are exploring its potential in more specialized areas of chemistry.

One promising application is in the field of polymer chemistry. Structurally similar compounds, such as 2-bromoisobutyryl bromide, are widely used as initiators for atom transfer radical polymerization (ATRP). medchemexpress.com This controlled polymerization technique allows for the synthesis of well-defined polymers with complex architectures. The potential of this compound as an ATRP initiator is an active area of investigation.

The compound's reactivity can also be harnessed for the synthesis of novel heterocyclic compounds and other complex molecular scaffolds. The presence of both an acyl bromide and a tertiary bromide allows for sequential or one-pot multi-component reactions, leading to the rapid construction of molecular complexity. researchgate.net The development of new catalytic methods for the selective activation of either the acyl bromide or the alkyl bromide functionality would further expand the synthetic utility of this versatile reagent.

Research AreaApplication of this compoundSignificance
Polymer Chemistry Potential initiator for Atom Transfer Radical Polymerization (ATRP). medchemexpress.comSynthesis of well-defined polymers with controlled molecular weight and architecture.
Heterocyclic Synthesis Building block for the construction of complex ring systems.Rapid access to novel chemical entities for medicinal and materials science applications.
Multi-component Reactions Bifunctional reagent for one-pot synthesis of complex molecules. researchgate.netIncreases synthetic efficiency and reduces the number of purification steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-2-ethylbutyryl bromide, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Key Reagents : Brominating agents like PBr₃ or HBr in acetic acid are commonly used for α-bromination of ketones. For 2-ethylbutyryl precursors, controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) minimizes over-bromination .
  • Conditions : Reactions are typically conducted under anhydrous conditions at 0–5°C to suppress side reactions (e.g., hydrolysis). Solvents such as dichloromethane or carbon tetrachloride are preferred for their inertness .
  • Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) isolates the product. Purity is confirmed via GC-MS or ¹H NMR (characteristic peaks: δ 1.5–2.0 ppm for ethyl groups, δ 3.5–4.0 ppm for brominated carbons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify ethyl groups (δ ~1.3–1.7 ppm for CH₂, δ ~2.4–2.8 ppm for quaternary carbons adjacent to bromine) and confirm bromination via absence of precursor carbonyl signals .
  • FT-IR : A strong C=O stretch (~1740 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹) validate functional groups .
  • Chromatography : HPLC with a C18 column and acetonitrile/water eluent (70:30 v/v) can detect impurities <0.5% .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :

  • Nucleophilic Substitution : The bromide serves as an electrophilic acylating agent in SN2 reactions, e.g., synthesizing esters or amides. For example, reaction with amines (e.g., morpholine) at −20°C yields substituted amides .
  • Polymer Chemistry : Acts as a chain-transfer agent in radical polymerizations to control molecular weight distributions .

Advanced Research Questions

Q. How can researchers optimize reaction pathways involving this compound to minimize competing elimination or hydrolysis?

  • Methodological Answer :

  • Temperature Control : Maintain sub-zero temperatures (−10°C to −20°C) during nucleophilic substitutions to suppress elimination pathways .
  • Solvent Selection : Use aprotic polar solvents (e.g., DMF or THF) to stabilize transition states and reduce hydrolysis. Add molecular sieves to scavenge trace water .
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in biphasic systems .

Q. What are the challenges in analyzing kinetic data for reactions involving this compound, and how can contradictions be resolved?

  • Methodological Answer :

  • Data Contradictions : Discrepancies in rate constants may arise from solvent polarity effects or impurities. Use standardized protocols (e.g., UV-Vis monitoring at 260 nm for bromide release) .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and validate experimental activation energies .

Q. How does steric hindrance in this compound influence its reactivity in comparison to less-branched analogs?

  • Methodological Answer :

  • Steric Effects : The ethyl branch reduces accessibility to the brominated carbon, slowing SN2 kinetics. Compare with linear analogs (e.g., 2-bromobutyryl bromide) via Hammett plots to quantify steric parameters .
  • Experimental Design : Conduct competitive reactions with equimolar branched/linear bromides and a standardized nucleophile (e.g., sodium thiophenolate). Monitor product ratios via GC .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent photolytic or thermal decomposition. Confirm stability via periodic ¹H NMR checks .
  • Stabilizers : Add 1–2% w/w hydroquinone to inhibit radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.